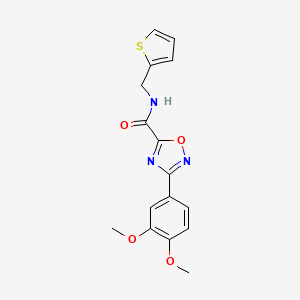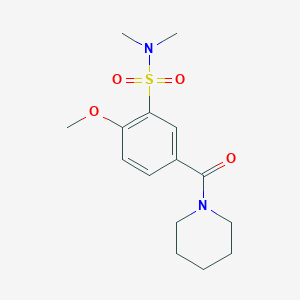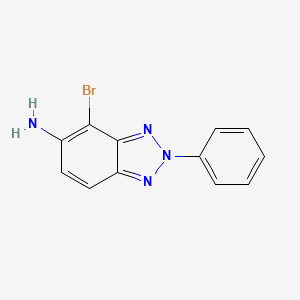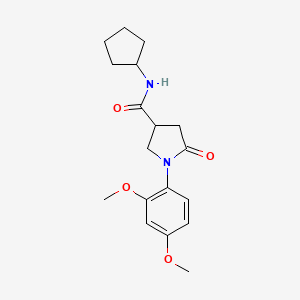
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide, commonly known as A-967079, is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 has been implicated in various physiological and pathological processes, including pain, inflammation, and cancer. A-967079 has shown potential as a therapeutic agent for the treatment of pain and inflammation.
Mecanismo De Acción
A-967079 is a selective 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide antagonist, meaning it blocks the activation of this compound channels by various stimuli. This compound channels are expressed in sensory neurons and are involved in the transmission of pain signals to the central nervous system. A-967079 blocks the activation of this compound channels by binding to a specific site on the channel, thereby preventing the influx of calcium ions and the subsequent release of neurotransmitters.
Biochemical and Physiological Effects
A-967079 has been shown to reduce pain and inflammation in preclinical models, suggesting its potential as a therapeutic agent for the treatment of pain and inflammatory conditions. A-967079 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using A-967079 in lab experiments is its selectivity for 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide channels, which allows for the specific targeting of pain and inflammatory pathways. However, one limitation of using A-967079 is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
Future research on A-967079 could focus on its potential as a therapeutic agent for the treatment of pain and inflammatory conditions in humans. Clinical trials could be conducted to evaluate the safety and efficacy of A-967079 in humans. In addition, further studies could be conducted to investigate the potential off-target effects of A-967079 and to identify any potential drug interactions. Finally, studies could be conducted to investigate the role of 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide channels in other physiological and pathological processes, such as cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
A-967079 has been extensively studied in preclinical models of pain and inflammation. In a rat model of inflammatory pain, A-967079 was shown to reduce mechanical hyperalgesia and thermal hyperalgesia, suggesting its potential as a therapeutic agent for the treatment of inflammatory pain. In a mouse model of neuropathic pain, A-967079 was also shown to reduce mechanical allodynia and thermal hyperalgesia. A-967079 has also been studied in models of acute pain, where it was shown to reduce nociceptive responses to heat and mechanical stimuli.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-14(22-16-10-5-4-9-15(16)21-2)17(20)19-12-13-8-6-7-11-18-13/h4-11,14H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBRENQTBFPENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)
![4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)
![N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425164.png)
![N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4425168.png)
![N-[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4425176.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]-2-furamide](/img/structure/B4425179.png)
![2-amino-4-methyl-5-[(4-methylphenyl)sulfonyl]-3-thiophenecarbonitrile](/img/structure/B4425189.png)

![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4425199.png)
![N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4425204.png)


![2-ethyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4425237.png)